3',5'-Dibromo-4'-hydroxyacetophenone
Overview
Description
3’,5’-Dibromo-4’-hydroxyacetophenone is a chemical compound with the molecular formula C8H6Br2O2 . It is a white to almost white powder or crystal .
Synthesis Analysis
This compound can be synthesized from 4-hydroxyacetophenone via bromination by N-bromosuccinimide in the presence of LiClO4-SiO2 .Molecular Structure Analysis
The molecular structure of 3’,5’-Dibromo-4’-hydroxyacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a phenyl ring. The phenyl ring has two bromine atoms and one hydroxyl group attached to it .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3, a boiling point of 337.7±42.0 °C at 760 mmHg, and a flash point of 158.0±27.9 °C . It has a molar refractivity of 53.5±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 151.8±3.0 cm3 .Scientific Research Applications
Electrochemical Studies
A study by Ourari et al. (2014) explored the synthesis and electrochemical behavior of a nickel(II)-Schiff base complex, derived from a reaction involving hydroxyacetophenone derivatives. This research highlights the potential application of such compounds in the development of electrochemical sensors and catalysts (Ourari et al., 2014).
Structural Analysis
In a study conducted by Chattopadhyay et al. (2012), o-hydroxyacetophenone derivatives were synthesized, and their crystal structures were analyzed. This research emphasized the significance of weak intermolecular interactions in determining the structural properties of these compounds, which could be critical in the design of new materials and pharmaceuticals (Chattopadhyay et al., 2012).
Phototransformation Studies
Pagacz-Kostrzewa et al. (2023) investigated the phototransformations of matrix-isolated hydroxyacetophenone derivatives under UV radiation. This study provides insights into the photochemical behavior of these compounds, which could be beneficial in the fields of photophysics and photochemistry (Pagacz-Kostrzewa et al., 2023).
Synthesis and Reaction Studies
Sodani et al. (2010) explored the synthesis and reactions of hydroxyacetophenone derivatives. Their findings can contribute to understanding the chemical behavior of these compounds in various synthetic pathways, relevant to organic chemistry and material science (Sodani et al., 2010).
Polymorphism Control
Bernardes and Piedade (2012) examined the polymorphism of hydroxyacetophenone, highlighting how different crystal forms can be selectively produced. This study is significant for pharmaceuticals and materials science, where polymorphism can influence the properties of a substance (Bernardes & Piedade, 2012).
Intermolecular Interaction Analysis
Gil et al. (2020) synthesized and characterized a specific hydroxyacetophenone derivative, focusing on its intermolecular interactions and crystal structure. Such studies are essential for understanding the molecular basis of material properties (Gil et al., 2020).
Quality Control in Herbal Medicine
Ji (2015) established an HPLC method for determining compounds, including hydroxyacetophenone, in Cynanchum auriculatum, an herb used in traditional medicine. This research is crucial for ensuring the quality and safety of herbal medicines (Ji, 2015).
Safety and Hazards
3’,5’-Dibromo-4’-hydroxyacetophenone is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the Hazard Classifications . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Properties
IUPAC Name |
1-(3,5-dibromo-4-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPTJSBHHIXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183071 | |
Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2887-72-1 | |
Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2887-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2887-72-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41698 | |
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Record name | 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3′,5′-Dibromo-4′-hydroxyacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD3UAE9GSQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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